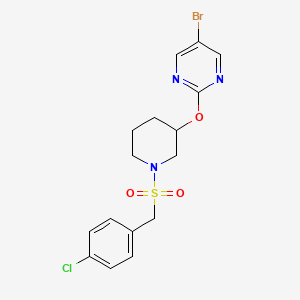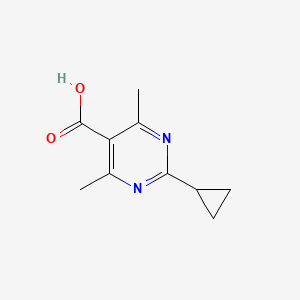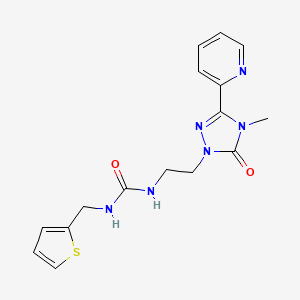
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, also known as HTB, is a chemical compound that has been extensively studied for its potential application in the field of medicine. It is a small molecule that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a crucial role in the development and progression of diseases. N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several genes involved in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis, a process that leads to the death of cancer cells. N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been shown to possess antioxidant activity, which helps to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to possess various pharmacological properties, which make it an attractive candidate for drug development. However, there are also some limitations associated with the use of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of novel formulations of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide that can improve its solubility and bioavailability. Further studies are also needed to elucidate the mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide and its potential application in the treatment of various diseases. Overall, the research on N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has shown promising results, and further studies are needed to fully explore its potential as a therapeutic agent.
Synthesemethoden
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a multistep process that involves the condensation of 2-aminoethanethiol with 2-bromo-2-thiophen-2-yl-ethanol, followed by the reaction of the resulting product with 2-methoxyphenol and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been extensively studied for its potential application in the field of medicine. It has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has been tested in vitro and in vivo in different animal models, and the results have been promising.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-14-6-2-3-7-15(14)24-12-18(21)20-13-19(22,16-8-4-10-25-16)17-9-5-11-26-17/h2-11,22H,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYGDBXXKOYGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)



![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756773.png)

![1-{[3-(propan-2-yloxy)phenyl]carbonyl}-1H-indole-3-carbonitrile](/img/structure/B2756776.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2756777.png)


![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)


![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)